molecular formula C12H16O4 B3051927 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 3709-25-9

5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B3051927
CAS No.: 3709-25-9
M. Wt: 224.25 g/mol
InChI Key: ZFXJTJOKAQLEEY-UHFFFAOYSA-N
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Description

5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C12H16O4. It is a derivative of Meldrum’s acid, characterized by a cyclohexylidene group attached to the dioxane ring. This compound is known for its stability and unique reactivity, making it a valuable intermediate in organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXJTJOKAQLEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C2CCCCC2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344479
Record name 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3709-25-9
Record name 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of cyclohexanone with Meldrum’s acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance efficiency and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Organic Synthesis

5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is primarily used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a valuable building block in organic chemistry.

Reactions Involved:

  • Oxidation: Can yield ketones or carboxylic acids.
  • Reduction: Produces alcohols or other reduced derivatives.
  • Substitution: Allows for the introduction of different functional groups.

Pharmaceutical Development

Research is ongoing to explore the potential of this compound as a precursor for drug development. Its structural properties may contribute to the development of new therapeutic agents targeting various diseases.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant biological activity against specific cancer cell lines. The dioxane ring's stability allows for modifications that enhance drug efficacy while minimizing toxicity.

Agrochemicals

The compound's reactivity allows it to be used in synthesizing agrochemicals that improve crop yield and resistance to pests. Its derivatives can function as herbicides or fungicides.

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials. Its unique properties enable the formulation of products with enhanced performance characteristics.

Examples:

  • Coatings: Used in formulations that require durability and chemical resistance.
  • Plastics: Acts as a modifier to improve mechanical properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione involves its reactivity towards nucleophiles and electrophiles. The cyclohexylidene group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The dioxane ring stabilizes the intermediate species formed during reactions, facilitating various transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the cyclohexylidene group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional characteristics .

Biological Activity

5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, with the molecular formula C12H16O4, is a derivative of Meldrum's acid. This compound is characterized by a cyclohexylidene group attached to a dioxane ring and is recognized for its stability and unique reactivity, making it an important intermediate in organic synthesis and a subject of interest in biological research.

The biological activity of this compound is primarily attributed to its reactivity towards various biomolecules. The compound can act as a nucleophile or electrophile due to the presence of the dioxane ring and the cyclohexylidene group. This dual reactivity allows it to participate in various biochemical pathways, potentially influencing cellular processes.

Potential Applications

Research has indicated several potential applications for this compound in biological systems:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of Meldrum's acid exhibit antimicrobial properties. The structural modifications in this compound may enhance these effects.
  • Anticancer Properties : Some studies have explored the potential of dioxane derivatives in cancer treatment. The compound's ability to interact with DNA or RNA could be leveraged in developing novel anticancer agents.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits activity against certain bacteria
AnticancerPotential to inhibit cancer cell proliferation
Enzyme InhibitionMay inhibit key metabolic enzymes

Case Study: Antimicrobial Activity

A study conducted by researchers at the University of Chemistry examined the antimicrobial properties of various Meldrum's acid derivatives, including this compound. The results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell wall synthesis through interaction with key enzymes involved in peptidoglycan biosynthesis.

Case Study: Anticancer Properties

In another investigation published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The study found that the compound induced apoptosis in breast cancer cells through caspase activation. The findings suggest that further exploration into its structure-activity relationship could lead to the development of effective anticancer therapies.

Q & A

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to analyze diffraction data. For example:
  • Key Parameters : Space group P2₁/c, monoclinic system with unit cell dimensions a = 6.270 Å, b = 12.486 Å, c = 19.529 Å. Refinement residuals: R = 0.056, wR = 0.160 .
  • Validation : Cross-check bond lengths (e.g., C–C = 1.441 Å) and angles against density functional theory (DFT) models .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthesis batches be resolved?

  • Methodological Answer :
  • Multi-Technique Validation : Combine ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For example, FT-IR peaks at 1743 cm⁻¹ (C=O) and 1590 cm⁻¹ (N=N) confirm functional groups .
  • Chromatographic Purity : Use silica gel column chromatography (eluent: CH₂Cl₂ or EtOAc/hexane) to isolate pure intermediates. Recrystallize from acetone-water for needle-like crystals .
  • Computational Analysis : Compare experimental NMR shifts with Gaussian-09-predicted values to identify unexpected tautomers or stereoisomers .

Q. What are the applications of this compound in material science?

  • Methodological Answer :
  • Switchable Polymer Surfaces : Functionalize polymers with 5-(diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene derivatives. Irradiate at 515 nm to induce reversible surface property changes (hydrophobic ↔ hydrophilic) .

  • Photoresist Development : Incorporate adamantylidene derivatives (e.g., 5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione) for high-resolution lithography. Test solubility in propylene glycol methyl ether acetate (PGMEA) .

    Table 2: Material Science Applications

    ApplicationDerivative UsedKey PropertyReference
    Switchable Surfaces5-(diethylamino)-hydroxypenta-dieneLight-responsive
    PhotoresistsAdamantylidene derivativeHigh thermal stability

Q. How does the electronic structure influence reactivity in derivatization reactions?

  • Methodological Answer :
  • Enolate Stabilization : The 1,3-dioxane ring stabilizes enolate intermediates, enabling nucleophilic attacks at C5. For example, reaction with ammonia forms 5-[amino(thiomethyl)methylene] derivatives (yield: 95%) .
  • Electrophilic Substitution : Use diazo compounds (e.g., 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione) to introduce aryl groups via Rh(II)-catalyzed cyclopropanation .

Q. What strategies optimize enantioselective synthesis of derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Employ (R)-BINOL-phosphoric acid (10 mol%) in asymmetric aldol reactions with aldehydes. Achieve enantiomeric excess (ee) >90% via hydrogen-bonding activation .
  • Dynamic Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) in transesterification to resolve racemic mixtures of hydroxylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

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